Methyl (3S)-3-aminobutanoate is a chiral compound, meaning it exists in two mirror-image forms known as enantiomers. The specific enantiomer discussed here, the (3S)-enantiomer, is noteworthy for its role as a building block in the synthesis of various biologically active compounds. These include pharmaceuticals like sitagliptin [], a drug used to treat type 2 diabetes, and other complex molecules with significant biological activity [, , , , , , , , ].
Methyl (3S)-3-aminobutanoate is an important compound in organic chemistry, particularly in the synthesis of amino acids and their derivatives. This compound is characterized by its chiral center, which contributes to its biological activity and utility in various applications. Methyl (3S)-3-aminobutanoate is derived from 3-aminobutanoic acid and is recognized for its role as a precursor in the synthesis of peptides and other biologically relevant molecules.
Methyl (3S)-3-aminobutanoate can be synthesized from various starting materials, including 3-aminobutanoic acid and methanol, through esterification processes. The synthesis often involves the use of reagents such as thionyl chloride or borohydride compounds, which facilitate the formation of the ester bond while ensuring high yields and purity of the final product .
This compound falls under the category of amino acids and their derivatives, specifically classified as an amino acid ester. Its chemical structure consists of a butanoate backbone with an amino group attached to the third carbon, making it a beta-amino acid.
The synthesis of methyl (3S)-3-aminobutanoate typically involves several key steps:
In one reported method, 9.70 mmol of (S)-3-aminobutanoic acid was suspended in methanol, followed by the addition of thionyl chloride. The mixture was heated to reflux for two hours, after which excess thionyl chloride was evaporated to yield a colorless oil that was used directly for further reactions without additional purification .
The molecular formula for methyl (3S)-3-aminobutanoate is . The compound features a chiral center at the third carbon atom, which gives rise to its stereochemistry.
Methyl (3S)-3-aminobutanoate participates in several chemical reactions that are significant in organic synthesis:
In enzymatic studies, methyl (3S)-3-aminobutanoate has been utilized as a substrate for lipase-catalyzed reactions, demonstrating its versatility in synthetic applications .
The mechanism by which methyl (3S)-3-aminobutanoate exerts its effects primarily involves its role as a building block in protein synthesis. The incorporation of this compound into peptides can influence their conformation and biological activity.
Research indicates that variations in the stereochemistry of amino acids can significantly affect protein folding and function, highlighting the importance of methyl (3S)-3-aminobutanoate in biochemical pathways.
Relevant analyses often include Nuclear Magnetic Resonance spectroscopy data, which provides insights into the molecular structure and purity levels .
Methyl (3S)-3-aminobutanoate has several notable scientific uses:
This compound's significance spans various fields, including pharmaceuticals, biochemistry, and material science, underscoring its versatility and importance in synthetic organic chemistry.
Enzymatic synthesis has emerged as the dominant industrial-scale production method for Methyl (3S)-3-aminobutanoate, offering superior stereoselectivity and environmental sustainability compared to traditional chemical routes. The cornerstone of this approach involves engineered aspartase mutants that catalyze the stereospecific addition of ammonia to crotonic acid. Recent advances have yielded the T187L/N142R/N326L triple mutant with dramatically enhanced catalytic efficiency (1516 U/mg), representing a 2.7-fold improvement over wild-type aspartase (560 U/mg). This engineered enzyme enables production of 287.6 g/L (R)-3-aminobutyric acid precursor with 96% productivity within 24 hours under permeabilized whole-cell conditions [8]. Subsequent esterification provides the target methyl ester with rigorous stereocontrol.
Traditional chemical synthesis relies on chiral resolution of racemic mixtures, an approach plagued by inherent inefficiencies. The process typically begins with R-3-amino-3-methyl-tert-butyl propionate or methyl crotonate, requiring multiple protection/deprotection steps and expensive resolving agents. Industrial implementation faces challenges including maximum 50% theoretical yield per cycle, high solvent consumption, and significant waste generation. The environmental burden of chemical resolution has accelerated adoption of enzymatic approaches, particularly for pharmaceutical applications where enantiomeric purity is paramount [8].
Table 1: Comparative Analysis of Methyl (3S)-3-aminobutanoate Production Methods
Parameter | Enzymatic Biotransformation | Chemical Resolution |
---|---|---|
Overall Yield | 95-96% | 30-40% (theoretical max 50%) |
Catalyst Loading | 10-15 g/L cells | Stoichiometric resolving agents |
Reaction Time | 24 hours | 48-72 hours |
Temperature | 30-37°C | -20°C to reflux |
Stereoselectivity (ee) | >99% | 90-98% |
Environmental Impact (E-factor) | 5-8 | 25-50 |
Industrial Cost (¥/kg) | 116.21 | 479.76 |
Preserving the labile (3S)-configuration during chemical transformations requires sophisticated chiral control methodologies. Bimetallic Au(I) catalysis has demonstrated exceptional performance in the hydrogenation of α-acetamidocinnamic acid derivatives, achieving near-perfect stereocontrol when partnered with chiral diphosphine ligands. The Au-BPPM catalyst system enables enantioselective hydrogenation with complete stereoselectivity toward the R-configuration in α-amino acid derivatives, providing a template for β-amino ester synthesis. Solvent optimization revealed methanol as optimal (TOF 0.37 h⁻¹), outperforming ethanol and trifluoroethanol alternatives [5].
For stereochemical inversion or retention in downstream transformations, computational-guided design has proven invaluable. Docking studies and pKₐ calculations demonstrate that introducing an endocyclic double bond adjacent to the chiral center enhances configurational stability during reactions. This approach enabled development of cyclopentene-based analogues where chirality remained intact during multi-step synthesis, with molecular modeling confirming that the (S)-configuration optimally positions reactive groups for selective transformations [7]. The stopped-flow kinetic analysis of reaction intermediates provides critical data for chiral retention strategies, revealing that hydrolysis rates significantly impact stereochemical integrity [7].
Table 2: Stereochemical Control Strategies for (3S)-Configuration
Strategy | Key Features | Enantiomeric Excess (ee) | Reference System |
---|---|---|---|
Bimetallic Au(I) Catalysis | [(R,R)-Me-Duphos] ligands, methanol solvent | >99% R | α-Acetamidocinnamic acid |
Chiral Pool Derivatization | Homochiral lithium N-benzyl-N-α-methylbenzylamide | 98% de | Diaminobutanoic acid synthesis |
Computational Chiral Design | pKₐ calculations, transition state modeling | >98% ee | Cyclopentene-based inactivators |
Enzyme-Inspired Deprotonation | Second-deprotonation mechanism | >99% S | hOAT inhibitors |
The esterification step represents a critical vulnerability for racemization, necessitating precise control of reaction parameters. Solvent polarity directly influences both reaction rate and stereochemical integrity. Methanol emerges as the optimal solvent for gold-catalyzed transformations, providing a TOF of 0.37 h⁻¹ at 80°C with complete stereoselectivity. Trifluoroethanol (TFE) exhibits unique properties that stabilize cationic intermediates in Au(I)-catalyzed hydrogenations, though with reduced efficiency compared to methanol. For enzymatic approaches, aqueous-organic biphasic systems (e.g., phosphate buffer/isopropanol 85:15) maintain enzyme activity while enabling efficient product extraction [8].
Temperature profiling reveals complex effects on stereochemical outcomes. Lower temperatures (0-10°C) favor stereoretention but drastically slow reaction kinetics, while elevated temperatures (>60°C) risk racemization but improve mass transfer. The compromise condition of 30-37°C balances these competing factors for biotransformations. For chemical esterification, the Goldilocks zone of 20-25°C prevents exothermic runaway while maintaining acceptable reaction rates. The temperature-dependent viscosity changes also impact mixing efficiency in flow reactors, where precise thermal control enables superior stereochemical outcomes compared to batch processes [5].
Table 3: Optimization Parameters for Stereoselective Esterification
Parameter | Optimal Range | Effect on Stereochemistry | Industrial Implementation |
---|---|---|---|
Solvent System | |||
Methanol | Neat or >90% v/v | Hydrogen bonding stabilizes transition state | Preferred for gold catalysis |
Trifluoroethanol | 80-100% | Stabilizes cationic intermediates | Specialized applications |
Aqueous/IPA (85:15) | pH 7.5-8.0 | Maintains enzyme conformation | Biocatalytic processes |
Temperature | |||
Biocatalytic | 30-37°C | Maximizes enzyme activity/stability | Fermenters with precise temp control |
Chemical Esterification | 20-25°C | Minimizes racemization | Jacketed reactors with cooling |
Hydrogenation | 80°C (batch) | Accelerates mass transfer | Pressure reactors |
Reaction Mode | |||
Continuous flow | Residence time 10-15 min | Enhanced thermal control | Microreactor systems |
Fed-batch | 24-hour cycles | Maintains substrate concentration | Industrial biotransformation |
Compounds Mentioned
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: